(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone
Description
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-11-13-5-7-15(8-6-13)17(20)19-10-9-14-3-1-2-4-16(14)12-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOSHROZZKONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-(chloromethyl)benzaldehyde.
Formation of Intermediate: The 4-(chloromethyl)benzaldehyde undergoes a condensation reaction with 3,4-dihydroisoquinoline in the presence of a base such as sodium hydroxide to form the intermediate.
Final Product Formation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibits various applications in scientific research, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and data tables.
Antifungal Activity
Research has indicated that derivatives of the dihydroisoquinoline framework can possess significant antifungal properties. A study evaluated several compounds similar to This compound against phytopathogenic fungi. The results demonstrated that certain derivatives exhibited higher bioactivity than established antifungal agents like sodium azide and thiabendazole. The most active compounds showed inhibition rates exceeding 78% against specific fungal strains, indicating their potential as novel antifungal leads .
Modulation of Biological Pathways
The compound is also noted for its ability to modulate REV-ERB receptors, which play a crucial role in regulating circadian rhythms and metabolic processes. According to patent literature, compounds similar to This compound have been shown to affect conditions such as diabetes, obesity, and various mood disorders by acting as agonists or antagonists on these receptors . This modulation can lead to significant therapeutic effects in managing metabolic syndromes and mood disorders.
Case Study: Circadian Rhythm Disorders
In a documented case study, the administration of related compounds was evaluated for their effect on circadian rhythm disorders. The results indicated that these compounds could effectively alter circadian rhythms in animal models, suggesting potential applications in treating sleep disorders and related conditions .
Antifungal Activity Results
| Compound ID | Fungal Strain | Inhibition Rate (%) | Comparison Agent |
|---|---|---|---|
| 2 | Alternaria alternata | 78.4 | Sodium Azide |
| 4 | Curvularia lunata | 78.4 | Thiabendazole |
| 5 | Pyricularia oryzae | 84.1 | Sodium Azide |
| 7 | Fusarium oxysporum | 78.4 | Thiabendazole |
| 8 | Botrytis cinerea | 78.1 | Sodium Azide |
Therapeutic Applications
| Condition | Mechanism of Action | Efficacy Evidence |
|---|---|---|
| Diabetes | REV-ERB modulation | Preclinical studies |
| Obesity | Metabolic regulation | Animal model evaluations |
| Circadian Rhythm Disorders | Agonistic effects on REV-ERB | Clinical case studies |
Mechanism of Action
The mechanism of action of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects on Enzyme Inhibition: Compound 9 (pyrrolidinyl substituent) exhibits potent BChE inhibition (IC₅₀ = 1.2 µM) and anti-Aβ aggregation, attributed to dual binding at the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE .
Core Modifications and Receptor Targeting: The estrogen receptor ligand in incorporates a spirocyclopropane and hydroxyl group, enabling high-affinity binding (IC₅₀ = 50 nM) via hydrogen bonding with Glu353 and Arg394 residues. This contrasts with the simpler dihydroisoquinoline core of the target compound, which lacks such tailored interactions.
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for analogous methanones, such as coupling 3,4-dihydroisoquinoline with 4-(chloromethyl)benzoyl chloride under Schotten-Baumann conditions . Yields for similar compounds range from 60–89% .
Pharmacological and Computational Insights
Table 2: In Vitro and Computational Data for Selected Compounds
Key Findings:
- Selectivity : Analogs like 9 and 23 exhibit >100-fold selectivity for BChE over acetylcholinesterase (AChE), critical for reducing cholinergic side effects in Alzheimer’s disease therapy .
- Docking Validation : Glide molecular docking (Schrödinger) confirms that substituents like pyrrolidinyl in 9 occupy both CAS and PAS of BChE, while rigid-core analogs (e.g., spirocyclopropane derivatives) achieve precise receptor fit .
Toxicity and Limitations
- Metabolic Stability : The chloromethyl group in the target compound may increase metabolic lability via glutathione conjugation, a liability absent in stable analogs like 9 .
Biological Activity
The compound (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone , with the chemical formula , is a derivative of isoquinoline that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antibacterial, and anti-inflammatory activities.
- IUPAC Name : this compound
- CAS Number : 1097010-25-7
- Molecular Weight : 287.77 g/mol
- Physical Form : White to yellow solid
- Purity : 95% .
Antitumor Activity
Recent studies have indicated that compounds related to dihydroisoquinoline exhibit significant antitumor activity. For instance, derivatives of this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have been tested against several cancer cell lines, demonstrating IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 |
| Compound B | HeLa (cervical cancer) | 3.8 |
| Compound C | A549 (lung cancer) | 4.5 |
These findings suggest that this compound may possess similar or enhanced antitumor properties .
Antibacterial Activity
The antibacterial potential of benzamide derivatives has been explored extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for these derivatives:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Bacillus subtilis | 30 |
These results indicate a promising antibacterial profile for compounds within this chemical class .
Anti-inflammatory Activity
Inflammation is a crucial factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. Research has shown that certain isoquinoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways.
A study demonstrated that a related compound reduced inflammation in animal models by decreasing the levels of inflammatory markers:
| Treatment Group | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 |
| Treated | 75 |
This suggests that this compound may also exert anti-inflammatory effects .
Case Studies and Research Findings
Several research efforts have focused on the synthesis and evaluation of biological activities of benzamide derivatives. For instance:
-
Study on Antitumor Effects :
- A recent study synthesized various dihydroisoquinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced their activity.
-
Investigation of Antibacterial Properties :
- Another study assessed the antibacterial efficacy of modified benzamide derivatives against clinical isolates of resistant bacteria. The findings highlighted the importance of substituents in enhancing antibacterial activity.
-
Mechanistic Insights into Anti-inflammatory Actions :
- Research into the anti-inflammatory properties revealed that certain dihydroisoquinoline derivatives could effectively block inflammatory responses in macrophages by inhibiting specific signaling pathways.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the dihydroisoquinoline core via Pictet-Spengler cyclization, using tryptamine derivatives and carbonyl compounds under acidic conditions .
- Friedel-Crafts acylation to attach the 4-(chloromethyl)phenyl group, employing Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents like dichloromethane .
- Optimization strategies : Adjusting temperature (0–25°C for acylation), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (10–20 mol%) to improve yields (reported 60–75%) .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies rotational isomers (e.g., cis/trans configurations) and monitors reaction progress. For example, methine protons in the dihydroisoquinoline moiety appear at δ 4.2–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅ClNO: 284.0845; observed: 284.0848) .
- HPLC-PDA : Validates purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?
- Substituent modification : Replace the chloromethyl group with bromo, methoxy, or trifluoromethyl groups via nucleophilic substitution (e.g., using NaI in acetone for halogen exchange) .
- Core diversification : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to study electronic effects on bioactivity .
- Biological testing : Screen derivatives against target enzymes (e.g., butyrylcholinesterase) using fluorometric assays to correlate substituent effects with inhibitory potency (IC₅₀ values) .
Advanced: How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between the methanone carbonyl (δ 195 ppm) and adjacent protons resolve connectivity .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures .
- Computational validation : Compare experimental ¹³C shifts with density functional theory (DFT)-calculated values (RMSD < 2 ppm) .
Advanced: What computational strategies predict binding modes with biological targets?
- Glide docking (Schrödinger Suite) : Perform rigid-receptor docking using OPLS-AA force fields. For example, dock the compound into the butyrylcholinesterase active site, prioritizing poses with hydrogen bonds to Ser198 and π-π stacking with Trp231 .
- Free-energy perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for chloromethyl-to-bromo substitutions, achieving <1 kcal/mol error vs. experimental data .
Advanced: How can reaction scalability issues (e.g., low yields in acylation) be addressed?
- Design of Experiments (DoE) : Optimize Friedel-Crafts acylation using response surface methodology (RSM). Key factors include catalyst (AlCl₃) stoichiometry (1.2–1.5 eq.), reaction time (6–12 hr), and solvent (CH₂Cl₂ vs. toluene) .
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps, reducing side-product formation (e.g., diaryl ketones) .
Advanced: What methodologies evaluate the compound’s neuroprotective or anticancer potential?
- In vitro models : Test against SH-SY5Y neuroblastoma cells using MTT assays. Pre-treat cells with the compound (1–10 µM) before inducing oxidative stress with H₂O₂ .
- In vivo studies : Administer (10 mg/kg, IP) to hemiparkinsonian rats, monitoring dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .
Advanced: How can rotational isomerism in the dihydroisoquinoline moiety impact biological activity?
- Dynamic NMR analysis : Determine isomerization barriers (ΔG‡) via line-shape analysis. For example, cis/trans interconversion at 25°C may show ΔG‡ ≈ 18 kcal/mol, indicating rigid conformers .
- Biological assays : Compare cis-dominant vs. trans-dominant isomers in enzyme inhibition assays. For BChE, cis isomers may exhibit 5-fold higher potency due to better active-site complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
